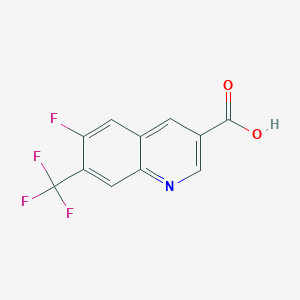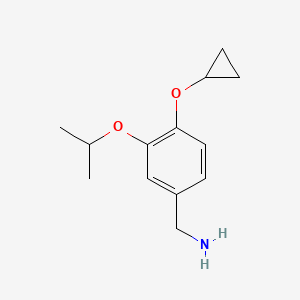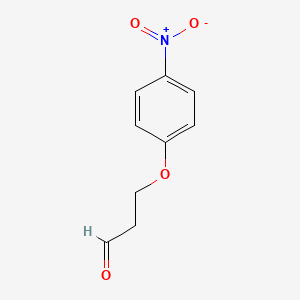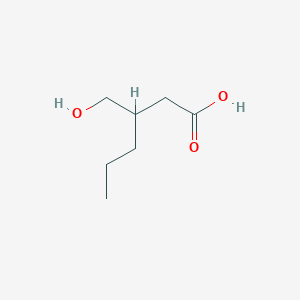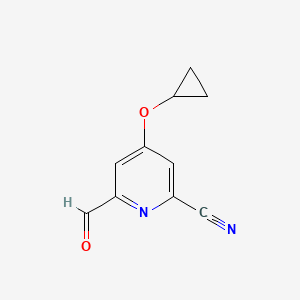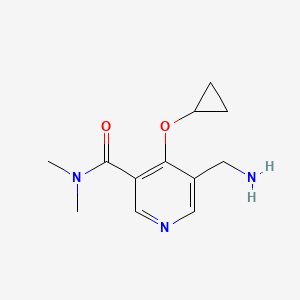
N-Me-D-Thr-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-threonine hydrochloride is a chemical compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine, where the amino group is methylated. This compound is often used in peptide synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form N-methyl-D-threoninol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-Methyl-D-threonine ketone or aldehyde.
Reduction: N-Methyl-D-threoninol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-Methyl-D-threonine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.
Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.
相似化合物的比较
Similar Compounds
- N-Methyl-L-threonine hydrochloride
- N-Methyl-D-serine hydrochloride
- N-Methyl-D-alanine hydrochloride
Uniqueness
N-Methyl-D-threonine hydrochloride is unique due to its specific stereochemistry and the presence of both a methylated amino group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChI 键 |
UWKHRQZXUDAOKR-VKKIDBQXSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)NC)O.Cl |
规范 SMILES |
CC(C(C(=O)O)NC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



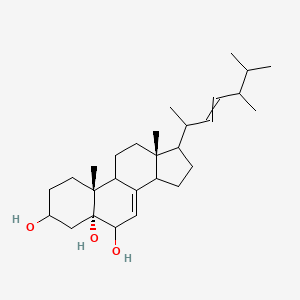

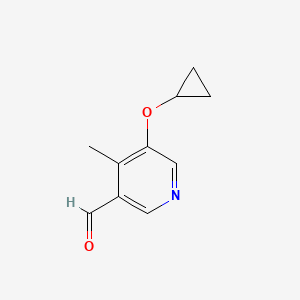
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)


